2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate
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Overview
Description
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a carbamoyl group attached to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate typically involves the reaction of 5-chloro-2-methoxyaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives
Scientific Research Applications
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
O-(N-(5-Chloro-2-methoxyphenyl)carbamoyl)cyclohexanone oxime: Shares a similar carbamoyl group and chloro-methoxyphenyl structure.
Chloro(5-methoxy-2-1-(4-methoxyphenyl)imino-N ethyl phenyl-C): Contains similar functional groups and is used in related chemical reactions.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C16H14ClNO4 |
---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
[2-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H14ClNO4/c1-10(19)22-14-6-4-3-5-12(14)16(20)18-13-9-11(17)7-8-15(13)21-2/h3-9H,1-2H3,(H,18,20) |
InChI Key |
PXDXCBCLFUZOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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